4-amino-N,N-diethylbutanamide
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Overview
Description
4-amino-N,N-diethylbutanamide: is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-amino-N,N-diethylbutanamide typically involves the reaction of 4-aminobutyric acid with N,N-diethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-amino-N,N-diethylbutanamide can undergo oxidation reactions in the presence of oxidizing agents such as or . The major products formed from these reactions are and .
Reduction: The compound can be reduced using reducing agents like or to form .
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as or to form .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus pentachloride, anhydrous conditions.
Scientific Research Applications
Chemistry:
4-amino-N,N-diethylbutanamide is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N,N-diethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amide bond formation and hydrolysis . It can also interact with receptors and transporters in biological systems, modulating their activity and function.
Comparison with Similar Compounds
- 4-amino-N,N-dimethylbutanamide
- 4-amino-N,N-diethylbenzamide
- 4-amino-N,N-diethylpentanamide
Comparison:
4-amino-N,N-diethylbutanamide is unique due to its specific amide structure and substitution pattern . Compared to 4-amino-N,N-dimethylbutanamide, it has a longer alkyl chain, which can influence its chemical reactivity and biological activity . The presence of the diethyl groups also affects its solubility and interaction with other molecules .
Properties
IUPAC Name |
4-amino-N,N-diethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNMBJRQVMERG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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